molecular formula C20H24ClN3 B3982734 4-N,4-N-dimethyl-1-N-(2,6,8-trimethylquinolin-4-yl)benzene-1,4-diamine;hydrochloride

4-N,4-N-dimethyl-1-N-(2,6,8-trimethylquinolin-4-yl)benzene-1,4-diamine;hydrochloride

Cat. No.: B3982734
M. Wt: 341.9 g/mol
InChI Key: UQOAIUHJCRYFOC-UHFFFAOYSA-N
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Description

4-N,4-N-dimethyl-1-N-(2,6,8-trimethylquinolin-4-yl)benzene-1,4-diamine;hydrochloride is a complex organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a quinoline moiety and a benzene ring, both of which are substituted with various functional groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,4-N-dimethyl-1-N-(2,6,8-trimethylquinolin-4-yl)benzene-1,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The quinoline derivative is then subjected to electrophilic substitution reactions to introduce the trimethyl groups at the 2, 6, and 8 positions.

    Coupling with Benzene Derivative: The quinoline derivative is coupled with a benzene derivative that has been pre-functionalized with amino groups. This step often involves the use of coupling agents like EDCI or DCC.

    Dimethylation: The final step involves the dimethylation of the amino groups using reagents like formaldehyde and formic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce quinoline moieties to tetrahydroquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amino derivatives and tetrahydroquinoline.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in various catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Biochemical Studies: Used in the study of enzyme interactions and protein binding.

Medicine

    Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.

Industry

    Dyes and Pigments: Used in the production of high-performance dyes and pigments.

    Polymers: Intermediate in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action of 4-N,4-N-dimethyl-1-N-(2,6,8-trimethylquinolin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. The quinoline moiety often plays a crucial role in binding to the active site of enzymes, while the benzene ring and its substituents can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,4-phenylenediamine: Similar structure but lacks the quinoline moiety.

    4-Dimethylaminopyridine (DMAP): Contains a pyridine ring instead of a quinoline ring.

    N,N-Dimethyl-1,2-phenylenediamine: Similar structure but different substitution pattern.

Uniqueness

    Quinoline Moiety: The presence of the quinoline moiety distinguishes it from other similar compounds, providing unique binding properties and reactivity.

    Substitution Pattern: The specific substitution pattern on the benzene and quinoline rings enhances its chemical and biological activity.

Properties

IUPAC Name

4-N,4-N-dimethyl-1-N-(2,6,8-trimethylquinolin-4-yl)benzene-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3.ClH/c1-13-10-14(2)20-18(11-13)19(12-15(3)21-20)22-16-6-8-17(9-7-16)23(4)5;/h6-12H,1-5H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOAIUHJCRYFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)N(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-N,4-N-dimethyl-1-N-(2,6,8-trimethylquinolin-4-yl)benzene-1,4-diamine;hydrochloride
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4-N,4-N-dimethyl-1-N-(2,6,8-trimethylquinolin-4-yl)benzene-1,4-diamine;hydrochloride
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4-N,4-N-dimethyl-1-N-(2,6,8-trimethylquinolin-4-yl)benzene-1,4-diamine;hydrochloride
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4-N,4-N-dimethyl-1-N-(2,6,8-trimethylquinolin-4-yl)benzene-1,4-diamine;hydrochloride
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4-N,4-N-dimethyl-1-N-(2,6,8-trimethylquinolin-4-yl)benzene-1,4-diamine;hydrochloride

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